N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-aminobenzimidazole with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
- N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzamide
- N-[1-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-benzamide
Uniqueness
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) |
InChI Key |
ZTLJBMBYORPVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.